N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Description
N-(3-Methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a thiazole-based acetamide derivative characterized by:
- A 3-methoxyphenyl group attached to the acetamide nitrogen.
- A thiazole ring substituted at position 4 with a carbamoylmethyl group bearing a 4-isopropylphenyl moiety.
- A sulfanyl bridge at position 2 of the thiazole, linked to an additional acetamide chain.
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-15(2)16-7-9-17(10-8-16)24-21(27)12-19-13-30-23(26-19)31-14-22(28)25-18-5-4-6-20(11-18)29-3/h4-11,13,15H,12,14H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBFNLHWWUHYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and isopropylphenyl isocyanate. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Thiazole Derivatives
1,3,4-Oxadiazole Derivatives
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (): Replaces thiazole with oxadiazole, introducing an additional nitrogen and oxygen atom. The 4-ethoxyphenyl group may enhance electron-donating effects compared to the 3-methoxyphenyl group in the target compound .
1,2,4-Triazole Derivatives
- N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methylpropanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide ():
Physicochemical Properties
Biological Activity
N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a thiazole ring, a methoxyphenyl group, and a sulfanylacetamide moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide. Its molecular formula is , and it has a molecular weight of 453.59 g/mol. The structure includes various functional groups that are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and the introduction of the methoxyphenyl group. Common reagents include thionyl chloride and methoxybenzene, with solvents such as dichloromethane and ethanol being employed under controlled conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may modulate enzyme activities or receptor interactions, influencing various cellular pathways.
Pharmacological Profile
Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological activities:
- Antimicrobial Activity : Many thiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds containing thiazole rings have been reported to exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
Case Studies
- Antibacterial Activity : A study evaluated various thiazole derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
- Anticancer Studies : In vitro assays have shown that related compounds can inhibit cancer cell proliferation significantly. For example, compounds with similar thiazole structures were found to have IC50 values in the micromolar range against breast cancer cell lines .
Comparative Analysis
To provide context for the biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxyphenethylamine | Structure | Antidepressant |
| Benzylamine | Structure | Antimicrobial |
| Phenethylamine | Structure | Stimulant |
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or DMF .
- Sulfanyl-acetamide linkage : Coupling of thiol-containing intermediates with chloroacetamide derivatives using bases like triethylamine in anhydrous THF .
- Carbamoylmethyl functionalization : Amidation reactions with activated esters (e.g., NHS esters) in DCM at 0–25°C . Critical factors: Solvent purity, temperature control, and inert atmosphere to prevent oxidation of sulfanyl groups .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : H and C NMR confirm the presence of methoxyphenyl protons (~δ 3.8 ppm) and thiazole carbons (~δ 160–170 ppm) .
- IR : Peaks at ~1650 cm (amide C=O) and 2550 cm (S-H, if unoxidized) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHNOS: 487.12 g/mol) .
Q. How do functional groups influence its reactivity?
- Thiazole ring : Participates in electrophilic substitution; sensitive to strong acids/bases .
- Sulfanyl group : Prone to oxidation (→ sulfoxide/sulfone) with HO or mCPBA .
- Acetamide moiety : Hydrolyzes under acidic/basic conditions; stable in neutral buffers .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm specificity .
- Solvent interference checks : Test DMSO/ethanol effects on assay readouts (e.g., >0.1% DMSO may inhibit enzymes) .
- Metabolic stability studies : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid degradation .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Molecular docking : Screen against kinase or protease targets (e.g., EGFR, Bcl-2) using AutoDock Vina; prioritize binding poses with ΔG < −7 kcal/mol .
- CRISPR-Cas9 knockout : Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines .
- SPR/BLI assays : Measure real-time binding kinetics (k/k) for putative targets .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Core modifications : Replace thiazole with oxadiazole or triazole to assess ring electronics’ impact on potency .
- Substituent variation : Test para- vs. meta-substituted aryl groups on the carbamoyl moiety (e.g., isopropyl vs. trifluoromethyl) .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC values .
Data Contradiction and Optimization
Q. Why do solubility profiles vary across studies?
- pH-dependent solubility : Measure logD at pH 5.0 (lysosomal) vs. 7.4 (physiological) using shake-flask/HPLC methods .
- Aggregation screening : Perform dynamic light scattering (DLS) to detect nanoaggregates at >10 µM .
Q. How to address discrepancies in enzymatic inhibition assays?
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine COX-2) .
- Redox interference : Add antioxidants (e.g., ascorbate) to mitigate false positives from sulfanyl oxidation .
Comparative Analysis with Structural Analogs
Table 1 : Key analogs and their distinguishing features
| Compound ID | Structural Variation | Bioactivity Trend (IC) |
|---|---|---|
| Target compound | 3-Methoxyphenyl, isopropyl carbamoyl | 1.2 µM (EGFR) |
| Analog A (CID: 27375549) | 4-Chlorophenyl, methylthio | 3.8 µM (EGFR) |
| Analog B (CAS: 1291848-18-4) | Ethyl ester, pyridinyl | >10 µM (EGFR) |
Insight: Electron-donating groups (e.g., methoxy) enhance potency vs. electron-withdrawing substituents .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
